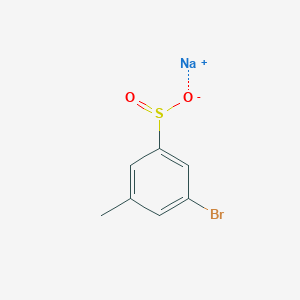
Sodium 3-bromo-5-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S. It is a sodium salt derivative of 3-bromo-5-methylbenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-5-methylbenzene-1-sulfinate typically involves the sulfonation of 3-bromo-5-methylbenzene. This process can be achieved through the reaction of 3-bromo-5-methylbenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is utilized in biochemical studies to investigate the role of sulfonates in biological systems.
Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments, is ongoing.
Mechanism of Action
The mechanism of action of sodium 3-bromo-5-methylbenzene-1-sulfinate involves its reactivity as a sulfonate. It can interact with various molecular targets through sulfonation reactions, where the sulfonate group attaches to other molecules. This reactivity is crucial in its role as a precursor in the synthesis of more complex compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium 4-bromobenzenesulfinate
Comparison: Sodium 3-bromo-5-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other sulfinates. For example, the bromine atom can participate in additional substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrNaO2S |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;3-bromo-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QCVNPQAZDRZIIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















